Bucladesina

Descripción general

Descripción

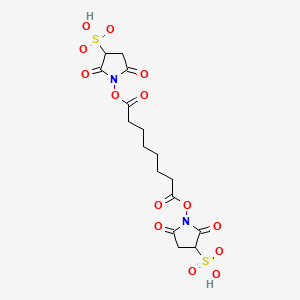

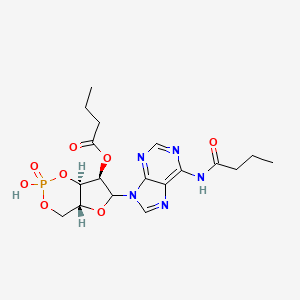

Bucladesine, also known as dibutyryl cyclic adenosine monophosphate, is a cyclic nucleotide derivative that mimics the action of endogenous cyclic adenosine monophosphate. It is a cell-permeable analog of cyclic adenosine monophosphate and acts as a phosphodiesterase inhibitor. Bucladesine is widely used in research applications due to its ability to induce normal physiological responses in cells under experimental conditions .

Aplicaciones Científicas De Investigación

Bucladesine is extensively used in scientific research due to its ability to mimic cyclic adenosine monophosphate and induce physiological responses in cells. Some of its key applications include:

Chemistry: Bucladesine is used as a tool to study cyclic adenosine monophosphate-dependent signaling pathways and their role in various chemical reactions.

Biology: It is used to investigate the effects of cyclic adenosine monophosphate on cellular processes such as cell differentiation, proliferation, and apoptosis.

Medicine: Bucladesine has been studied for its potential therapeutic effects in conditions such as epilepsy, morphine withdrawal syndrome, and wound healing

Mecanismo De Acción

Target of Action

Mode of Action

Bucladesine is a cell-permeable cAMP analog . It penetrates the cell membrane and converts to cAMP within the cell . This elevation in intracellular cAMP levels activates protein kinase A (PKA) , which then phosphorylates various target proteins, leading to modulation of their activities .

Biochemical Pathways

The primary biochemical pathway affected by Bucladesine is the cAMP signaling pathway . The increase in cAMP levels leads to the activation of PKA . PKA then phosphorylates a variety of target proteins, affecting multiple cellular processes . This includes the regulation of cardiomyocyte replication in neonatal mouse hearts .

Result of Action

Bucladesine induces normal physiological responses when added to cells in experimental conditions . It has been shown to enhance neurite outgrowth in cell cultures . In addition, it has been found to reduce seizure latency and threshold in mice , and to attenuate morphine withdrawal syndrome .

Análisis Bioquímico

Biochemical Properties

Bucladesine activates cyclic adenosine phosphate-dependent protein kinase A (PKA) . The main regulatory mechanism of Bucladesine involves the cAMP/PKA signaling pathway . When Bucladesine activates PKA, it can promote a variety of cellular processes, including neurodevelopment, growth, and plasticity .

Cellular Effects

Bucladesine influences cell function by promoting various cellular processes, including neurodevelopment, growth, and plasticity . The cAMP/PKA signaling pathway, which Bucladesine activates, plays a key role in the expression of long-term enhancement (LTP) and long-term inhibition (LTD), as well as in the formation of long-term memory in the hippocampus .

Molecular Mechanism

Bucladesine exerts its effects at the molecular level by activating the cAMP/PKA signaling pathway . This activation can lead to changes in gene expression and can influence various cellular processes .

Temporal Effects in Laboratory Settings

It is known that Bucladesine can induce normal physiological responses when added to cells in experimental conditions .

Dosage Effects in Animal Models

It is known that Bucladesine can induce normal physiological responses when added to cells in experimental conditions .

Metabolic Pathways

Bucladesine is involved in the cAMP/PKA signaling pathway . This pathway plays a key role in various cellular processes, including neurodevelopment, growth, and plasticity .

Transport and Distribution

It is known that Bucladesine can induce normal physiological responses when added to cells in experimental conditions .

Subcellular Localization

It is known that Bucladesine can induce normal physiological responses when added to cells in experimental conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bucladesine is synthesized through the esterification of cyclic adenosine monophosphate with butyric anhydride. The reaction typically involves the use of a base such as pyridine to catalyze the esterification process. The resulting product is purified through crystallization or chromatography techniques .

Industrial Production Methods: Industrial production of bucladesine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The purification steps are optimized for large-scale production to achieve high yields and purity .

Análisis De Reacciones Químicas

Types of Reactions: Bucladesine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Bucladesine can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of cyclic adenosine monophosphate and butyric acid.

Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize bucladesine, leading to the formation of oxidized derivatives.

Major Products Formed: The major products formed from these reactions include cyclic adenosine monophosphate, butyric acid, and various substituted derivatives of bucladesine .

Comparación Con Compuestos Similares

Bucladesine is unique among cyclic adenosine monophosphate analogs due to its stability and cell permeability. Similar compounds include:

Cyclic adenosine monophosphate: The natural form of cyclic adenosine monophosphate, which has limited cell permeability and stability.

8-Bromo cyclic adenosine monophosphate: A more stable analog of cyclic adenosine monophosphate but with different cellular effects.

N6,2’-O-Dibutyryl cyclic adenosine monophosphate: Another analog with similar properties to bucladesine but with variations in its effects on cellular processes.

Bucladesine’s unique properties make it a valuable tool in research and therapeutic applications, offering advantages over other cyclic adenosine monophosphate analogs in terms of stability and cell permeability .

Propiedades

IUPAC Name |

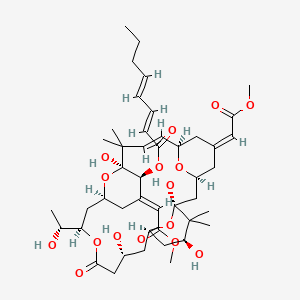

[6-[6-(butanoylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N5O8P/c1-3-5-11(24)22-16-13-17(20-8-19-16)23(9-21-13)18-15(30-12(25)6-4-2)14-10(29-18)7-28-32(26,27)31-14/h8-10,14-15,18H,3-7H2,1-2H3,(H,26,27)(H,19,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJGYSWNGNKCJSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)OC(=O)CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N5O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40859352 | |

| Record name | 6-(6-Butanamido-9H-purin-9-yl)-2-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362-74-3 | |

| Record name | Cyclic dibutyryl AMP | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143108 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bucladesine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does bucladesine exert its effects within cells?

A1: Bucladesine mimics the action of naturally occurring cAMP, a crucial second messenger involved in various cellular processes. [, , , , , , , ] As a cAMP agonist, bucladesine enters cells and activates protein kinase A (PKA), a key enzyme downstream of cAMP. [, , , , , , , , ] This activation triggers a cascade of phosphorylation events, ultimately influencing gene expression and cellular responses. [, , , , , , , , ]

Q2: Can you provide specific examples of how bucladesine impacts cellular pathways?

A2: Research suggests bucladesine influences several pathways:

- Morphine Dependence: In mice, bucladesine interacts with PKA signaling pathways, potentially influencing neurotransmitter systems involved in morphine withdrawal syndrome. []

- Cardiac Function: In rat heart preparations, bucladesine impacts cardiac work, coronary flow, and energy metabolism. []

- Neural Regeneration: Studies indicate that bucladesine-encapsulated nanoparticles within a hyaluronic acid-ferulic acid hydrogel may promote neural regeneration after spinal cord injury in rats. []

- Cognitive Function: Bucladesine has shown potential in reversing sevoflurane-induced cognitive impairment in rats by influencing the PKA-CREB-BDNF signaling pathway. []

Q3: Is there any spectroscopic data available for bucladesine?

A3: While the provided research papers do not include detailed spectroscopic data, such information can be found in chemical databases and publications focusing on the structural characterization of bucladesine.

Q4: Does bucladesine possess any intrinsic catalytic activity?

A6: Bucladesine itself is not known to possess catalytic properties. Its mechanism of action primarily involves mimicking cAMP and activating downstream signaling pathways, particularly PKA. [, , , , , , , , ]

Q5: What are the pharmacokinetic properties of bucladesine?

A7: While a complete pharmacokinetic profile was not provided in the research papers, one study observed the plasma concentrations and urinary excretion of purine bases and uridine in response to bucladesine sodium administration. [] Further research is needed to fully elucidate the absorption, distribution, metabolism, and excretion of bucladesine.

Q6: Are there any reported toxicological concerns associated with bucladesine?

A6: The research papers primarily focus on the potential therapeutic effects of bucladesine. Further studies are necessary to comprehensively assess its toxicological profile and long-term safety.

Q7: What in vitro and in vivo models have been used to study bucladesine?

A7: Researchers have employed various models to investigate bucladesine:

- In vitro: The effects of bucladesine on gene expression have been examined in cell lines, including Sertoli cell line (TM4), Leydig cell line (MA-10), and germ cell lines (GC-1 spg and GC-2 spd(ts)). []

- In vivo: Animal models, primarily rodents, have been used to investigate the effects of bucladesine on various conditions, including morphine dependence, pain, spatial learning, and spinal cord injury. [, , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

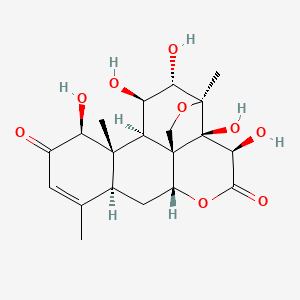

![Methyl 3-[(E)-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,12-dioxo-11-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-10-ene-17-carboxylate](/img/structure/B1667949.png)

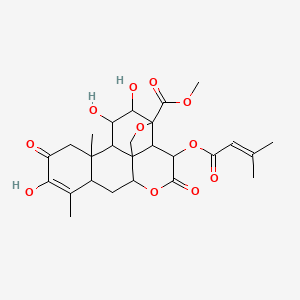

![(2S,3S)-3-((7-(benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)butane-1,2,4-triol](/img/structure/B1667957.png)